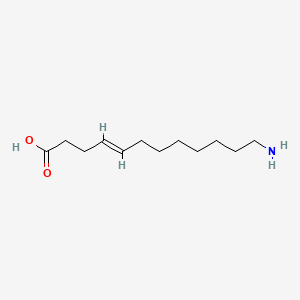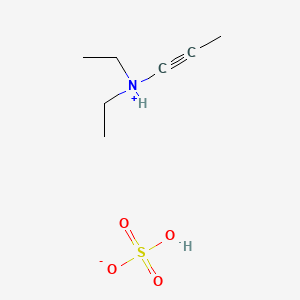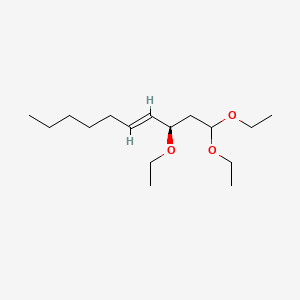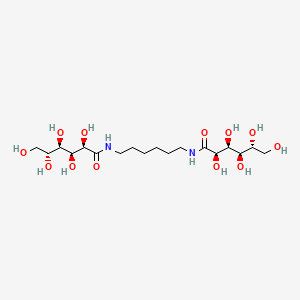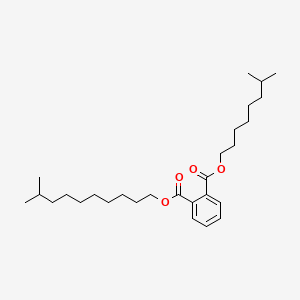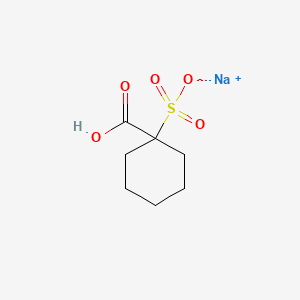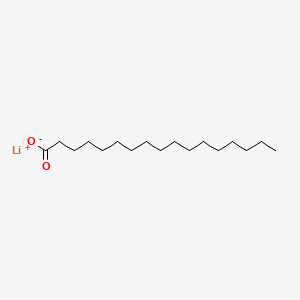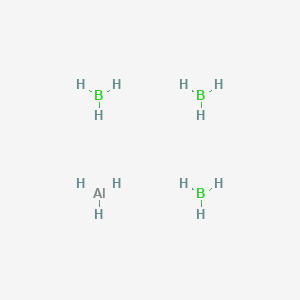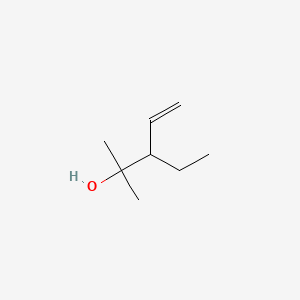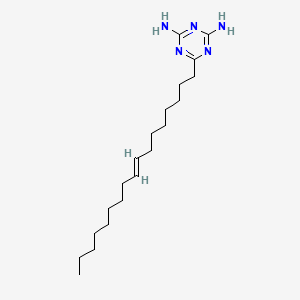
3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate: is an organic compound with the molecular formula C15H20O2 . It is also known by its systematic name, acetic acid 3-(p-tert-butylphenyl)-1-propenyl ester . This compound is characterized by the presence of a propenyl acetate group attached to a phenyl ring substituted with a tert-butyl group. It is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate typically involves the esterification of 3-(4-(1,1-Dimethylethyl)phenyl)propen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the propenyl group can yield the corresponding saturated ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products:
Oxidation: Formation of 3-(4-(1,1-Dimethylethyl)phenyl)propenal or 3-(4-(1,1-Dimethylethyl)phenyl)propanoic acid.
Reduction: Formation of 3-(4-(1,1-Dimethylethyl)phenyl)propyl acetate.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: The compound and its derivatives are investigated for potential therapeutic applications, such as in the development of new pharmaceuticals .
Industry: In the industrial sector, it is used in the manufacture of fragrances and flavorings due to its pleasant aroma. It also finds applications in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways . The phenyl ring’s substitution pattern influences the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
4-tert-Butylacetophenone: Similar in structure but lacks the propenyl acetate group.
Avobenzone: Contains a similar tert-butylphenyl group but has different functional groups attached.
Uniqueness: 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate is unique due to its combination of a propenyl acetate group and a tert-butyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
77104-99-5 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
[(E)-3-(4-tert-butylphenyl)prop-1-enyl] acetate |
InChI |
InChI=1S/C15H20O2/c1-12(16)17-11-5-6-13-7-9-14(10-8-13)15(2,3)4/h5,7-11H,6H2,1-4H3/b11-5+ |
InChI-Schlüssel |
IFIVPISMBCMKBF-VZUCSPMQSA-N |
Isomerische SMILES |
CC(=O)O/C=C/CC1=CC=C(C=C1)C(C)(C)C |
Kanonische SMILES |
CC(=O)OC=CCC1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


